molecular formula C25H19NO5 B11156177 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11156177
M. Wt: 413.4 g/mol
InChI Key: ZMHRRPMVNZHGQK-UHFFFAOYSA-N
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Description

The compound 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule that features a unique combination of benzodioxin, chromeno, and oxazin structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting with the preparation of the benzodioxin and chromeno intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH). The final step involves the cyclization of the intermediates to form the oxazin ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one apart from similar compounds is its unique combination of structural motifs, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C25H19NO5

Molecular Weight

413.4 g/mol

IUPAC Name

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H19NO5/c27-24-13-19(16-4-2-1-3-5-16)18-7-9-21-20(25(18)31-24)14-26(15-30-21)17-6-8-22-23(12-17)29-11-10-28-22/h1-9,12-13H,10-11,14-15H2

InChI Key

ZMHRRPMVNZHGQK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4OC(=O)C=C5C6=CC=CC=C6)OC3

Origin of Product

United States

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